N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 5-amino-1H-pyrazole and 4-chlorobenzoyl chloride, under controlled conditions.
Introduction of difluoromethyl groups: The difluoromethyl groups can be introduced via selective halogenation reactions using reagents like bromodifluoromethane.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and reduction: The pyrazolo[1,5-a]pyrimidine core can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, to introduce various functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting devices and fluorescent probes.
Biological research: It is used as a tool compound to study various biological processes, including enzyme inhibition and signal transduction.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . Additionally, its photophysical properties allow it to act as a fluorescent probe, facilitating the study of intracellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anticancer activity and are used as CDK inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their biological activities, including enzyme inhibition and antimicrobial properties.
Uniqueness
N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of difluoromethyl groups and the pyrazolo[1,5-a]pyrimidine core, which imparts distinct photophysical properties and biological activities .
Properties
Molecular Formula |
C15H9ClF4N4O |
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Molecular Weight |
372.70 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H9ClF4N4O/c16-7-1-3-8(4-2-7)21-15(25)10-6-12-22-9(13(17)18)5-11(14(19)20)24(12)23-10/h1-6,13-14H,(H,21,25) |
InChI Key |
DNPZQZZNVHOHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F)Cl |
Origin of Product |
United States |
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